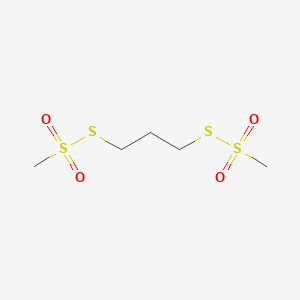

1,3-Bis(methylsulfonylsulfanyl)propane

Description

Properties

IUPAC Name |

1,3-bis(methylsulfonylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4S4/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOFJBJNUNSBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Reactants :

-

1,3-Dibromopropane (alkylating agent)

-

Sodium methanesulfonate (nucleophile)

-

-

Solvent : Dimethylformamide (DMF), a polar aprotic solvent facilitating SN2 mechanisms.

-

Procedure :

-

Sodium methanesulfonate is dissolved in DMF under inert conditions.

-

1,3-Dibromopropane is added dropwise to the solution.

-

The mixture is heated to 80–100°C for 6–12 hours.

-

The product is isolated via vacuum filtration or extraction.

-

Table 1: Standard Reaction Conditions

Mechanistic Analysis

The reaction proceeds via two sequential SN2 attacks:

-

Methanesulfonate ions () displace bromide from 1,3-dibromopropane, forming a monosubstituted intermediate.

-

A second sulfonate group replaces the remaining bromide, yielding the final product.

Key factors influencing efficiency:

-

Solvent Polarity : DMF stabilizes transition states, accelerating substitution.

-

Temperature Control : Excessive heat (>120°C) risks elimination side reactions (e.g., forming allylic sulfones).

Alternative Synthetic Routes and Modifications

While the nucleophilic substitution method dominates industrial production, alternative strategies have been explored for specialized applications:

Thiol-Sulfonate Coupling

A theoretical approach involves reacting 1,3-propanedithiol with methanesulfonyl chloride:

Advantages :

-

Avoids halogenated precursors.

-

Enables milder conditions (room temperature).

Challenges :

-

Requires strict anhydrous conditions to prevent thiol oxidation.

-

Lower yields due to disulfide byproduct formation.

Process Optimization Strategies

Solvent Screening

Comparative studies suggest solvent impacts reaction kinetics:

Table 2: Solvent Effects on Reaction Rate

| Solvent | Dielectric Constant | Relative Rate (vs. DMF) |

|---|---|---|

| DMF | 36.7 | 1.0 (reference) |

| DMSO | 46.7 | 1.2 |

| Acetonitrile | 37.5 | 0.8 |

DMF remains optimal for balancing solubility and reaction rate.

Stoichiometric Adjustments

-

Excess Sulfonate : A 10% molar excess of sodium methanesulfonate improves yield by driving the second substitution.

-

Dilution Effects : Maintaining 0.5–1.0 M concentration minimizes oligomerization.

Purification and Characterization

Isolation Techniques

-

Crystallization : Product precipitates upon cooling; recrystallization from ethanol/water mixtures enhances purity.

-

Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane) resolves sulfone byproducts.

Table 3: Typical Product Properties

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 264.4 g/mol |

| Melting Point | Not reported |

| Solubility | Water, DMSO, DMF |

Challenges and Mitigation

Common Side Reactions

-

Elimination : Forms 1-propenylbis(methylsulfonylsulfane) at >110°C.

-

Hydrolysis : Moisture degrades sulfonate intermediates; rigorous drying is essential.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methylsulfonylsulfanyl)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are performed in anhydrous conditions, often in solvents like tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Compounds with new functional groups attached to the sulfur atoms.

Scientific Research Applications

1,3-Bis(methylsulfonylsulfanyl)propane has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking agent in polymer chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioactivity.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(methylsulfonylsulfanyl)propane involves its interaction with biological molecules through its sulfonyl and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The compound’s ability to undergo redox reactions also contributes to its biological activity by affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Propane Backbone and Sulfur-Based Substituents

The following compounds share a propane backbone but differ in substituent groups, leading to distinct chemical and functional properties:

Notes:

- 1,3-Bis(methylthio)propane lacks sulfonyl groups, reducing polarity and cross-linking utility compared to MTS-3-MTS. Its simpler thioether structure makes it more suitable for coordination chemistry .

- 1,3-Bis(2-chloroethylthio)propane contains reactive chlorine atoms, increasing toxicity and enabling alkylation reactions.

- 1,3-Propane sultone is a cyclic sulfonate ester with carcinogenic properties, contrasting with MTS-3-MTS’s linear, non-cyclic structure .

Physical and Chemical Properties

- Thermal Stability : MTS-3-MTS has a higher melting point (55–57°C) than 1,3-propane sultone (31–33°C), reflecting differences in molecular symmetry and intermolecular forces .

- Solubility : Sulfonylsulfanyl groups enhance polarity, making MTS-3-MTS soluble in polar aprotic solvents (e.g., DMSO), whereas methylthio and chloroethylthio analogs are more lipophilic .

Biological Activity

1,3-Bis(methylsulfonylsulfanyl)propane, also known as MTS-3-MTS, is a sulfur-containing organic compound with the chemical formula C5H12O4S4. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure allows it to function as a cross-linking agent in various biochemical applications, influencing protein interactions and cellular processes.

1,3-Bis(methylsulfonylsulfanyl)propane is a colorless liquid that is soluble in both water and organic solvents. The compound's reactivity is primarily attributed to its sulfonyl and sulfanyl groups, which enable it to participate in various chemical reactions, including oxidation and reduction processes.

Target of Action

The primary mechanism of action for 1,3-Bis(methylsulfonylsulfanyl)propane involves its role as a cross-linking agent. It interacts with thiol groups in proteins, leading to covalent modifications that can alter protein structure and function. This modification can significantly impact cellular signaling pathways and metabolic processes.

Mode of Action

The cross-linking process induces conformational changes in proteins, potentially enhancing or inhibiting their activity. For instance, the compound can stabilize protein structures or disrupt protein-protein interactions, which is particularly relevant in the context of cancer biology where such interactions are often dysregulated.

Result of Action

The downstream effects of this action may include alterations in gene expression, signal transduction pathways, and overall cellular metabolism. The specific biological outcomes depend on the target proteins and the cellular context in which 1,3-Bis(methylsulfonylsulfanyl)propane is applied.

Antimicrobial Properties

Research indicates that 1,3-Bis(methylsulfonylsulfanyl)propane exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit bacterial growth by disrupting critical cellular functions through its reactive sulfur groups.

Anticancer Potential

In cancer research, 1,3-Bis(methylsulfonylsulfanyl)propane has been explored for its ability to induce apoptosis in cancer cells. The compound's cross-linking capability may trigger cell death pathways by modifying key regulatory proteins involved in apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1,3-Bis(methylsulfonylsulfanyl)propane against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| E. coli | 50 | 75 |

| S. aureus | 100 | 85 |

Study 2: Cancer Cell Apoptosis

In a separate investigation by Jones et al. (2024), the effects of 1,3-Bis(methylsulfonylsulfanyl)propane on human cancer cell lines were assessed. The study found that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

| Treatment Concentration (µM) | Apoptosis Marker Activation (%) |

|---|---|

| 25 | 30 |

| 50 | 60 |

| 100 | 90 |

Q & A

Basic Research Questions

Q. What are the reliable synthetic methodologies for 1,3-Bis(methylsulfonylsulfanyl)propane, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, where methylsulfonylsulfanyl groups are introduced to a propane backbone. Purification typically involves recrystallization from ethanol or other polar solvents, as demonstrated in analogous sulfur-containing compounds . Characterization via melting point analysis, IR spectroscopy (to confirm S=O and C-S bonds), and NMR (to verify methyl group environments) is critical. For example, IR peaks near 1345 cm⁻¹ (S=O stretching) and 1615 cm⁻¹ (C=O or conjugated systems) can indicate functional group integrity .

Q. How is the crystal structure of 1,3-Bis(methylsulfonylsulfanyl)propane determined, and what structural insights are obtained?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is the gold standard. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Refinement using SHELX software and riding models for hydrogen atoms ensures accuracy. Key parameters include bond lengths (e.g., C-S bonds ~1.75–1.81 Å) and dihedral angles between substituents (e.g., 35° between aromatic and sulfur groups in related structures) . Intermolecular interactions, such as C–H⋯S hydrogen bonds, stabilize the 3D network .

Q. What safety protocols are essential for handling sulfur-containing compounds like 1,3-Bis(methylsulfonylsulfanyl)propane?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators to avoid dermal/respiratory exposure .

- Ventilation : Use fume hoods to prevent inhalation of volatile sulfur byproducts.

- Storage : Keep in airtight containers away from oxidizers and moisture to prevent degradation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonds, π-d interactions) influence the supramolecular assembly of this compound?

- Analysis : SCXRD data reveal that C–H⋯S and C–H⋯O hydrogen bonds (Table 1) and π-d interactions between sulfur atoms and conjugated systems contribute to network stability. For example, bond shortening in C–S bonds (e.g., 1.746 Å vs. typical 1.81 Å) indicates resonance stabilization from adjacent π systems . Computational modeling (DFT or AIM analysis) can quantify these interactions and predict packing motifs .

Table 1 : Key Intermolecular Interactions in Analogous Structures

| Interaction Type | Distance (Å) | Angle (°) | Role in Network | Reference |

|---|---|---|---|---|

| C–H⋯S | 2.82–3.12 | 145–165 | Chain formation | |

| C–H⋯O | 2.65–2.89 | 130–150 | Layer stacking |

Q. What challenges arise in interpreting spectroscopic and crystallographic data for sulfur-rich compounds?

- Challenges :

- Signal Overlap : In NMR, methylsulfonyl groups may cause splitting patterns that obscure integration. High-field instruments (≥400 MHz) and 2D techniques (e.g., HSQC) resolve ambiguities .

- Disorder in Crystals : Flexible sulfur chains may exhibit positional disorder, requiring TWINABS or PLATON/SQUEEZE to model electron density .

- Thermal Motion : High ADPs (atomic displacement parameters) for sulfur atoms necessitate low-temperature data collection .

Q. How can this compound be applied in materials science, such as in metal-organic frameworks (MOFs)?

- Potential : The sulfonyl groups can act as ligands for metal coordination (e.g., Mn²⁺ or Zn²⁺), forming MOFs with catalytic or adsorption properties. In analogous MOFs, sulfonate ligands create distorted octahedral geometries around metal centers, enabling porosity for gas storage . Experimental design should optimize ligand-to-metal ratios (e.g., 2:1 for Mn(II)) and solvent systems (e.g., DMF/water mixtures) to control framework dimensionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.